N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

Description

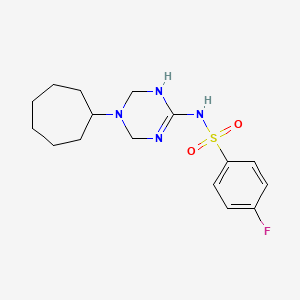

This compound belongs to the 1,3,5-triazinyl sulfonamide class, characterized by a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a cycloheptyl group at the 5-position and a 4-fluorobenzenesulfonamide moiety at the 2-position. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula |

C16H23FN4O2S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C16H23FN4O2S/c17-13-7-9-15(10-8-13)24(22,23)20-16-18-11-21(12-19-16)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H2,18,19,20) |

InChI Key |

ZTTTUJJQIJOOEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cycloheptyl and tetrahydro-1,3,5-triazine intermediates. These intermediates are then reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Triazine Core

Cycloheptyl vs. Benzyl Substituents

- Analog : N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methyl-2-quinazolinamine (MW: 376.464) features a benzyl group, which provides aromatic π-π stacking interactions but reduced conformational flexibility compared to cycloheptyl. The quinazolinamine moiety further increases molecular complexity and hydrogen-bonding capacity .

Table 1: Substituent-Driven Properties

| Compound | Substituent at 5-Position | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | Cycloheptyl | ~368.48* | 4-Fluorobenzenesulfonamide |

| N-(5-Benzyl-triazin-2-yl)-quinazolinamine | Benzyl | 376.464 | Quinazolinamine, Ethoxy, Methyl |

| Y020-1931 (Propyl analog) | Propyl | 314.39 | Methoxy, Methylquinazolinamine |

*Estimated from , Y020-1020 (MW: 368.48) with similar structure .

Cycloheptyl vs. Cyclopropyl Substituents

- Analog: N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide (MW: ~270.3) uses a smaller cyclopropyl group, reducing steric hindrance and lipophilicity (logP ~1.8). This may enhance aqueous solubility but limit tissue penetration.

Functional Group Variations

Sulfonamide vs. Urea Linkages

- Analog: 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide () replaces sulfonamide with a urea group. Ureas exhibit stronger hydrogen-bond donor capacity but lower metabolic stability due to susceptibility to hydrolysis. The dimorpholino substituents increase polarity, contrasting with the cycloheptyl group’s hydrophobicity .

Fluorinated Aromatic vs. Aliphatic Sulfonamides

- The target compound’s 4-fluorobenzenesulfonamide offers a balance of electronegativity and aromatic interactions, whereas aliphatic sulfonamides (e.g., methanesulfonamide in ) lack aromaticity, reducing binding affinity to hydrophobic enzyme pockets .

Biological Activity

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a tetrahydrotriazinyl moiety and a fluorobenzene ring. Its chemical formula is C_{15}H_{19FN_4O_2S.

Inhibition of Carbonic Anhydrase

Recent studies have focused on the compound's ability to inhibit various isoforms of carbonic anhydrases (CAs), particularly human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. The inhibition of these enzymes is relevant for cancer therapy and the treatment of conditions like glaucoma. The structure-activity relationship (SAR) indicates that modifications in the sulfonamide group can significantly affect binding affinity and selectivity towards these enzymes .

Anti-inflammatory Properties

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Protein | IC50 Value (μM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | hCA II | 0.25 | |

| Carbonic Anhydrase Inhibition | hCA IX | 0.30 | |

| COX-2 Inhibition | COX-2 | 0.05 |

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 1 μM, suggesting a dose-dependent response.

Case Study 2: Pharmacokinetics and Toxicity

In a pharmacokinetic study involving animal models, the compound demonstrated favorable absorption and distribution characteristics with a half-life suitable for therapeutic applications. Toxicity assessments revealed no significant adverse effects at therapeutic doses, indicating a promising safety profile for further development.

Research Findings

Studies utilizing artificial neural networks (ANN) have predicted the biological activity of various sulfonamide derivatives based on their structural properties. These models have successfully identified potential leads for drug development targeting hCA isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.